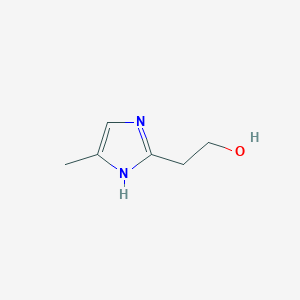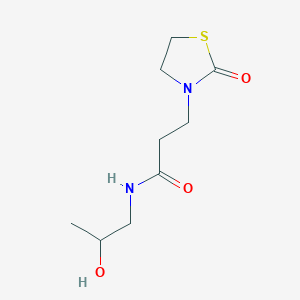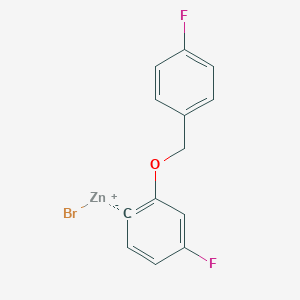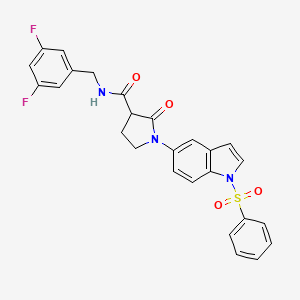
N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, an indole moiety, and a difluorobenzyl group, making it a subject of study in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the indole moiety and the difluorobenzyl group. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(3,5-Difluorobenzyl)-2-oxo-1-(1H-indol-5-yl)pyrrolidine-3-carboxamide: Lacks the phenylsulfonyl group.
N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrrolidine-3-carboxamide: Differs in the position of the indole moiety.
Uniqueness
N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide is unique due to the presence of both the phenylsulfonyl group and the specific positioning of the indole moiety
特性
分子式 |
C26H21F2N3O4S |
|---|---|
分子量 |
509.5 g/mol |
IUPAC名 |
1-[1-(benzenesulfonyl)indol-5-yl]-N-[(3,5-difluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H21F2N3O4S/c27-19-12-17(13-20(28)15-19)16-29-25(32)23-9-10-30(26(23)33)21-6-7-24-18(14-21)8-11-31(24)36(34,35)22-4-2-1-3-5-22/h1-8,11-15,23H,9-10,16H2,(H,29,32) |
InChIキー |
IDYHANFCZDWUIW-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C1C(=O)NCC2=CC(=CC(=C2)F)F)C3=CC4=C(C=C3)N(C=C4)S(=O)(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


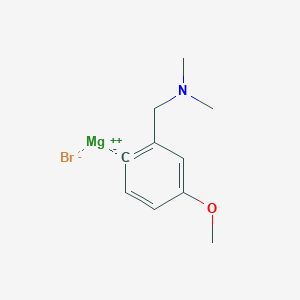
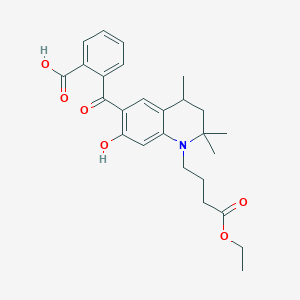


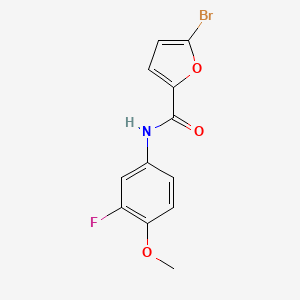
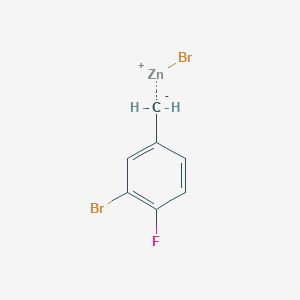



![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
